5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]furan-2-carboxamide
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Overview
Description
5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a difluorophenoxy group, a pyrazole ring, and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Difluorophenoxy Intermediate: This involves the reaction of 2,4-difluorophenol with a suitable alkylating agent to introduce the difluorophenoxy group.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The difluorophenoxy intermediate is then coupled with the pyrazole intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the furanamide moiety, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with reduced carbonyl groups.
Substituted Derivatives: Compounds with various substituents on the difluorophenoxy group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways by modulating the activity of specific proteins.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The difluorophenoxy group and the pyrazole ring play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptors: It can bind to receptors on the cell surface, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole.
Furanamide Derivatives: Compounds with similar furanamide moieties, such as 3-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole.
Uniqueness: The unique combination of the difluorophenoxy group, pyrazole ring, and furanamide moiety in 5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H17F2N3O3 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17F2N3O3/c1-22(10-13-7-8-23(2)21-13)18(24)17-6-4-14(26-17)11-25-16-5-3-12(19)9-15(16)20/h3-9H,10-11H2,1-2H3 |
InChI Key |
OVEFQVNCTFBEFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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